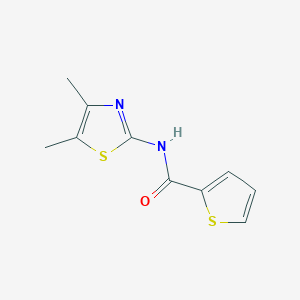

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked to a carboxamide group, which is further substituted with a 4,5-dimethylthiazole moiety.

Properties

Molecular Formula |

C10H10N2OS2 |

|---|---|

Molecular Weight |

238.3 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C10H10N2OS2/c1-6-7(2)15-10(11-6)12-9(13)8-4-3-5-14-8/h3-5H,1-2H3,(H,11,12,13) |

InChI Key |

SOCHLNYXWODLEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

α-Bromoketones react with thioureas in ethanol under reflux to form the thiazole core. For example, bromination of 4-aminoacetophenone with Br₂ in acetic acid yields α-bromoacyl intermediates, which undergo cyclocondensation with thiourea derivatives. Typical conditions include:

Step 2: Amide Bond Formation with Thiophene-2-carboxylic Acid

The thiazole amine is coupled with thiophene-2-carboxylic acid using carbodiimide-based agents:

-

Reagents : EDC·HCl (1.5 eq), DMAP (1.5 eq)

-

Solvent : Dichloromethane (DCM)

-

Conditions : Room temperature, 12–24 hours

Key Data :

Direct Amide Coupling Using Carbodiimides

Single-step coupling avoids isolating the thiazole amine. Thiophene-2-carboxylic acid and 2-amino-4,5-dimethylthiazole are reacted with:

-

Coupling Agents : EDC·HCl, DCC, or DIC

-

Catalysts : DMAP or HOBt

-

Solvents : DCM, THF, or DMF

Optimization Insights :

-

DMF enhances solubility of aromatic amines but requires post-reaction HCl washes to remove byproducts.

Phosphonium Reagent-Mediated Coupling (T3P®)

The T3P® (propylphosphonic anhydride)-pyridine system offers low-epimerization amidation:

-

Reagents : T3P® (50% in ethyl acetate), pyridine (2 eq)

-

Solvent : THF or ethyl acetate

-

Temperature : 0°C to room temperature

Advantages :

Boronic Acid-Mediated Coupling

Arylboronic acids catalyze amide formation under mild conditions:

-

Reagents : 4-Methylphenylboronic acid (10 mol%)

-

Solvent : Toluene or xylene

-

Temperature : 90°C, 6–8 hours

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

-

Conditions : 150 W, 120°C, 20–30 minutes

-

Reagents : EDC·HCl, DMAP

-

Solvent : DMF

Benefits :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Epimerization Risk | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch + EDC | 40–58 | Low | High | Moderate |

| T3P® | 68–75 | Very Low | Moderate | High |

| Boronic Acid | 12–25 | Moderate | Low | Low |

| Microwave-Assisted | 55–62 | Low | Moderate | High |

Critical Factors in Process Optimization

Solvent Selection

Catalytic Additives

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the C-2 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. Its mechanism of action involves the inhibition of key enzymes involved in cell proliferation and tumor growth.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, including breast (MCF7), lung (A549), and colon cancer cells. The results indicated significant growth inhibition:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| MCF7 | 75.99 |

| A549 | 67.55 |

| HCT116 | 59.09 |

The compound demonstrated a higher growth inhibition rate compared to standard chemotherapeutics like cisplatin, suggesting its potential as an alternative or complementary treatment for cancer .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the compound's antibacterial properties against various pathogens. The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound could be developed into an effective antimicrobial agent, particularly in the context of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The thiophene ring can also interact with cellular membranes, disrupting their function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

- Thermal Stability : Methyl groups on the thiazole ring may raise melting points relative to analogs with smaller substituents (e.g., ’s compounds with methoxyphenyl groups melt at 160–162°C vs. inferred higher values for the target compound) .

Table 3: Physicochemical Comparison

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C10H10N2OS2

- Molecular Weight : 238.3292 g/mol

- CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

The compound demonstrated notable activity against Staphylococcus aureus, particularly strains resistant to methicillin and vancomycin. This suggests its potential as a therapeutic agent for treating resistant infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that it may inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | Viability (%) after Treatment (100 µM) | Significance (p-value) |

|---|---|---|

| A549 (lung adenocarcinoma) | 75.0% | p > 0.05 |

| Caco-2 (colorectal adenocarcinoma) | 39.8% | p < 0.001 |

In Caco-2 cells, the compound significantly decreased viability compared to untreated controls, highlighting its potential as an anticancer agent .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to apoptosis and cell proliferation.

Further studies are required to elucidate the precise molecular pathways involved in its biological effects .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated various thiazole derivatives including this compound against clinical isolates of resistant bacteria.

- Results indicated that the compound exhibited potent activity against multi-drug resistant strains.

-

Anticancer Screening :

- In vitro testing on human cancer cell lines revealed that the compound selectively targets colorectal cancer cells while showing lesser efficacy against lung cancer cells.

- This selectivity suggests potential for targeted therapy in colorectal cancer treatment.

Q & A

Q. Basic Research Focus

- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays using ADP-Glo™ kits. IC values <1 µM suggest high potency .

- Anticancer screening : NCI-60 cell line panel (DTP/NCI protocol). Compounds with GI <10 µM are prioritized for further study .

How can synthetic routes be optimized for scalability and yield?

Q. Advanced Research Focus

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >80% .

- Flow chemistry : Continuous flow systems with immobilized catalysts (e.g., Pd/C) enhance reproducibility and reduce byproducts .

- Solvent selection : Switch from DMF to Cyrene (a bio-based solvent) to improve sustainability without compromising yield .

How to resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Replicate assay conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times.

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Crystallographic validation : Confirm target engagement via co-crystallization with proteins (e.g., EGFR) to rule off-target effects .

What strategies are employed to study structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Substituent variation : Replace the 4,5-dimethyl group on thiazole with trifluoromethyl or nitro groups to assess steric/electronic effects. Activity drops with bulkier groups (e.g., IC increases 5-fold for CF) .

- Bioisosteric replacement : Substitute thiophene with furan; reduced activity (GI >50 µM) highlights thiophene’s role in π-stacking .

How to address solubility limitations in in vivo studies?

Q. Advanced Research Focus

- Co-solvent systems : Use PEG-400/water (70:30) to achieve solubility >5 mg/mL .

- Prodrug design : Introduce phosphate esters at the carboxamide group, improving aqueous solubility 10-fold while maintaining activity .

What advanced techniques validate purity and stability?

Q. Advanced Research Focus

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 321.0521 (calc. 321.0518) .

- Forced degradation studies : Expose to heat (60°C)/humidity (75% RH) for 14 days; <5% degradation via HPLC indicates robustness .

How to investigate its mechanism of action at the molecular level?

Q. Advanced Research Focus

- Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., K = 120 nM for EGFR) .

- Molecular dynamics simulations : Model interactions with ATP-binding pockets; key residues (e.g., Lys745) form hydrogen bonds with the carboxamide .

What crystallographic challenges arise during structural analysis?

Q. Advanced Research Focus

- Disorder in methyl groups : Use SHELXL’s PART instruction to refine disordered 4,5-dimethylthiazole moieties .

- Twinned crystals : Apply TwinRotMat in PLATON to resolve overlapping reflections .

How to design derivatives for improved pharmacokinetics?

Q. Advanced Research Focus

- LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.2 to 2.1, enhancing aqueous solubility .

- Metabolic shielding : Fluorinate the thiophene ring to block CYP450-mediated oxidation, increasing half-life from 2h to 6h .

What methods confirm target selectivity in kinase inhibition?

Q. Advanced Research Focus

- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins DiscoverX). Selectivity scores >10 indicate minimal off-target effects .

- Cryo-EM : Visualize binding modes in complex with kinases to identify selectivity determinants (e.g., hydrophobic pocket occupancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.